1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone
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Overview
Description
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone is an organic compound with the molecular formula C10H13NO It is known for its unique structure, which includes a dimethylamino group and a methoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(4-dimethylamino-phenyl)-ethanone with 3-pyridinecarboxaldehyde in ethanol, using piperidine as a catalyst. The mixture is heated to reflux for 12 hours, and the solvent is then removed under reduced pressure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression.
Comparison with Similar Compounds
1-(4-(Dimethylamino)phenyl)ethanone: Similar structure but lacks the methoxy group.
2-bromo-1-(4-dimethylamino-phenyl)-ethanone: Contains a bromine atom, which alters its reactivity.
4-(N,N-diethylamino)benzaldehyde: Similar functional groups but different core structure.
Uniqueness: 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and industrial uses.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-18(2)15-8-6-14(7-9-15)17(19)12-13-4-10-16(20-3)11-5-13/h4-11H,12H2,1-3H3 |
InChI Key |
IATQKNCFMFBDLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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